Jatrorrhizine Exhibits Superior DNA-Binding Affinity Compared to Berberine
In a direct comparative study of four protoberberine alkaloids' binding to double-stranded DNA (d(AAGAATTCTT)2), jatrorrhizine demonstrated significantly higher binding affinity than berberine and coptisine. The binding affinities were ranked as palmatine ≥ jatrorrhizine > coptisine > berberine [1]. This indicates that for applications targeting DNA interactions, jatrorrhizine is a more potent DNA binder than the commonly used berberine, which may translate to different mechanistic or efficacy profiles in cellular assays.
| Evidence Dimension | Relative binding affinity to dsDNA (d(AAGAATTCTT)2) |
|---|---|
| Target Compound Data | Jatrorrhizine binding affinity: Ranked 2nd (palmatine ≥ jatrorrhizine) |
| Comparator Or Baseline | Berberine binding affinity: Ranked 4th (lowest) |
| Quantified Difference | Jatrorrhizine ranked > coptisine > berberine; berberine was the weakest binder |
| Conditions | Electrospray ionization mass spectrometry (ESI-MS) study of noncovalent complexes in vitro |
Why This Matters
Procuring jatrorrhizine instead of berberine is essential for studies where a stronger interaction with DNA is a required or desirable characteristic of the chemical probe or drug lead.
- [1] Chen, W. H., Chan, C. L., Cai, Z., Luo, G. A., & Jiang, Z. H. (2004). Study on noncovalent complexes of cytotoxic protoberberine alkaloids with double-stranded DNA by using electrospray ionization mass spectrometry. Bioorganic & Medicinal Chemistry Letters, 14(19), 4955–4959. View Source
